3,4,5-Trichlorophenylisocyanate
Description
The electron-withdrawing chlorine groups enhance its reactivity as an electrophile, making it valuable in synthesizing ureas, carbamates, and other derivatives for agrochemical, pharmaceutical, or polymer applications. Its structural rigidity and high electrophilicity distinguish it from simpler phenylisocyanates. While direct physicochemical data (e.g., melting point, solubility) for this compound are absent in the provided evidence, its behavior can be inferred through comparisons with structurally similar isocyanates discussed below.
Properties
Molecular Formula |
C7H2Cl3NO |
|---|---|
Molecular Weight |
222.5 g/mol |
IUPAC Name |
1,2,3-trichloro-5-isocyanatobenzene |
InChI |
InChI=1S/C7H2Cl3NO/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H |
InChI Key |
GLCIMEOOSALMQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)N=C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,4,5-Trichlorophenylisocyanate with five structurally or functionally related aromatic isocyanates and derivatives, focusing on substituent effects, reactivity, and safety profiles.
Structural and Functional Comparisons

Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: 3,4,5-Trichlorophenylisocyanate’s three chlorine atoms create a strong electron-withdrawing effect, enhancing its reactivity toward nucleophiles (e.g., amines, alcohols). In contrast, (3,4,5-Trimethoxyphenyl)acetonitrile’s methoxy groups are electron-donating, reducing electrophilicity .
- Boiling Points and Stability: The fluoroethoxy substituent in 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl isocyanate contributes to a high boiling point (230–231°C) compared to simpler chloro-isocyanates, likely due to increased molecular weight and fluorine-induced polarity .
- Safety Profiles: Chlorinated isocyanates generally exhibit higher acute toxicity than methoxy- or hydroxy-substituted analogs. For example, (3,4,5-Trimethoxyphenyl)acetonitrile is classified as harmful if swallowed (H302) but lacks the extreme reactivity of isocyanates , whereas 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl isocyanate requires stringent handling due to inhalation risks .
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